molecular formula C11H18ClNO B1378685 {2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride CAS No. 1461715-75-2

{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride

Cat. No. B1378685
CAS RN: 1461715-75-2
M. Wt: 215.72 g/mol
InChI Key: PJDUZZDRKRVYAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis process of a similar compound, 2-dimethylaminoethyl chloride hydrochloride, involves taking dimethylethanolamine as a raw material and controlling the temperature at 5-15°C under an ice water bath condition. A chlorination reaction is carried out between the dimethylethanolamine and thionyl chloride. Absolute ethyl alcohol is added for a reflux reaction for 1 hour. The product is then filtered and dried to obtain the finished product .


Chemical Reactions Analysis

The compound is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .


Physical And Chemical Properties Analysis

The compound is a powder with a purity of 95%. It is stored at room temperature .

Scientific Research Applications

  • X-ray Structure and Conformational Study : Tris(2-(dimethylamino)phenyl)methanol, a related compound, forms stable salts with acids in water. X-ray analysis reveals the structure of these salts, highlighting the role of hydrogen bonds and anions in shaping their molecular structure (Zhang et al., 2015).

  • Synthesis of Isoxazolecarboxylates : The reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with hydroxylamine hydrochloride in methanol results in high yields of esters of 5-substituted 4-isoxazolecarboxylic acids, demonstrating the compound's utility in organic synthesis (Schenone et al., 1991).

  • Synthetic Utility in Chemistry : N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals, similar to {2-[2-(Dimethylamino)ethyl]phenyl}methanol, react with diols to create cyclic acetals. These compounds serve as temporary protecting groups for vicinal diols in chemical synthesis (Hanessian & Moralioglu, 1972).

  • Photochemistry of Aromatic Compounds : The UV irradiation of derivatives like 2-dimethylamino-5-bromopyrimidine in methanol yields various products, highlighting the role of dimethylamino groups in influencing the photochemistry of these compounds (Nasielski et al., 1972).

  • Intermolecular Hydrogen Bond Study : A study of 2-(4-(Dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4Hchromen-4-one (HOF) revealed the importance of intermolecular hydrogen bonds in molecular interactions and photophysical properties (Liu et al., 2019).

Safety and Hazards

The compound is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, specific target organ toxicity (single exposure), and specific target organ toxicity (repeated exposure) . It is toxic if swallowed, toxic in contact with skin, causes skin irritation, causes eye irritation, may cause respiratory irritation, is suspected of causing genetic defects, and causes damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

The primary target of {2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride, also known as Deanol , is the central nervous system (CNS). It interacts with neurotransmitters such as noradrenaline, dopamine, and serotonin . These neurotransmitters play a crucial role in mood regulation, memory, and cognitive function .

Mode of Action

Deanol interacts with its targets by increasing the levels of these neurotransmitters in the CNS . This is achieved by providing a source of choline, which is a precursor to the neurotransmitter acetylcholine . Acetylcholine is essential for many functions in the body and brain, including muscle activation, pain response, and memory and mood regulation .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine . By providing a source of choline, Deanol can potentially increase the production of acetylcholine, thereby enhancing the activity of this pathway .

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier, which allows it to exert its effects on the cns . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, remain to be fully elucidated.

Result of Action

The result of Deanol’s action is an increase in the levels of acetylcholine in the brain, which can lead to improved memory, mood, and cognitive function . It has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .

Action Environment

The action of {2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as medications or supplements, can potentially interact with Deanol and alter its effects .

properties

IUPAC Name

[2-[2-(dimethylamino)ethyl]phenyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-12(2)8-7-10-5-3-4-6-11(10)9-13;/h3-6,13H,7-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDUZZDRKRVYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=CC=C1CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461715-75-2
Record name {2-[2-(dimethylamino)ethyl]phenyl}methanol hydrochloride
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